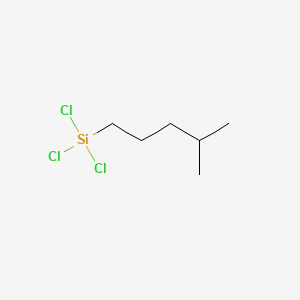
Trichloro(4-methylpentyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(4-methylpentyl)silane is an organosilicon compound with the molecular formula C6H13Cl3Si. It is a colorless liquid that is primarily used in the synthesis of other silicon-containing compounds. The compound is known for its reactivity, particularly with water, and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(4-methylpentyl)silane can be synthesized through the direct chlorination of 4-methylpentylsilane. This process involves the reaction of 4-methylpentylsilane with chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced using a similar chlorination process. The reaction is conducted in large reactors where 4-methylpentylsilane is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(4-methylpentyl)silane undergoes several types of chemical reactions, including hydrolysis, alcoholysis, and reduction.
Hydrolysis: When exposed to water, this compound rapidly hydrolyzes to form silanols and hydrochloric acid.
Alcoholysis: The compound reacts with alcohols to produce alkoxysilanes and hydrochloric acid.
Reduction: this compound can be reduced using reducing agents such as lithium aluminum hydride to form silanes.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Alcohols such as methanol or ethanol are used, and the reaction is often conducted at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Silanes and corresponding by-products depending on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
Trichloro(4-methylpentyl)silane has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it valuable in creating complex silicon-based molecules.
Biology: The compound is used in the modification of surfaces for biological assays. It can be used to create hydrophobic or hydrophilic surfaces, depending on the desired application.
Medicine: this compound is used in the development of drug delivery systems. Its ability to form stable bonds with other molecules makes it useful in creating targeted delivery systems.
Industry: The compound is used in the production of silicone resins and coatings. Its reactivity with other chemicals allows for the creation of durable and resistant materials.
Wirkmechanismus
Trichloro(4-methylpentyl)silane can be compared to other similar compounds such as trichlorosilane and methyltrichlorosilane:
Trichlorosilane (HSiCl3): This compound is used primarily in the production of ultrapure silicon for the semiconductor industry. It is less complex than this compound and has different reactivity due to the absence of an organic group.
Methyltrichlorosilane (CH3SiCl3): Methyltrichlorosilane is used in the production of silicone resins and polymers. It has a similar reactivity profile to this compound but differs in the organic group attached to the silicon atom.
Uniqueness: this compound is unique due to the presence of the 4-methylpentyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications where other trichlorosilanes may not be as effective.
Vergleich Mit ähnlichen Verbindungen
- Trichlorosilane (HSiCl3)
- Methyltrichlorosilane (CH3SiCl3)
- Dichloromethylsilane (CH3SiCl2H)
Eigenschaften
CAS-Nummer |
20170-36-9 |
|---|---|
Molekularformel |
C6H13Cl3Si |
Molekulargewicht |
219.6 g/mol |
IUPAC-Name |
trichloro(4-methylpentyl)silane |
InChI |
InChI=1S/C6H13Cl3Si/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
CNRLEJMPYFRWTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


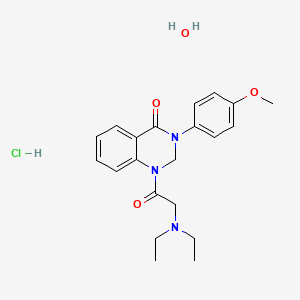
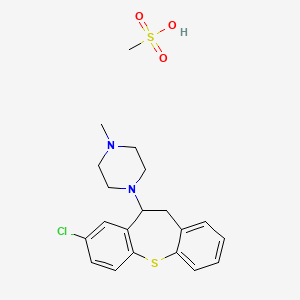
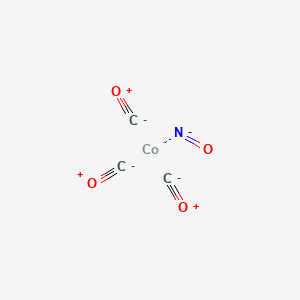
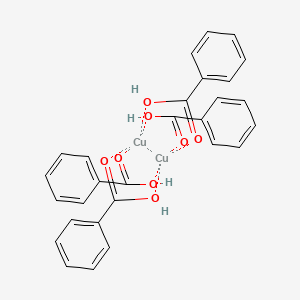
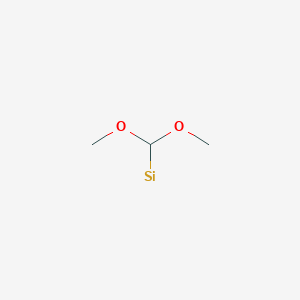

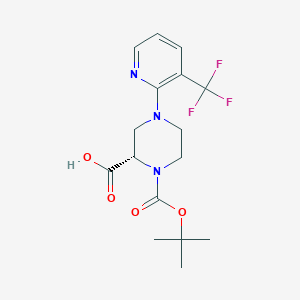
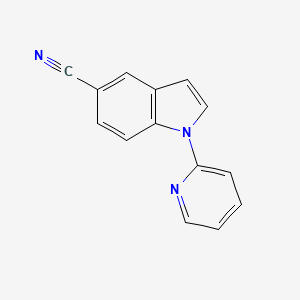
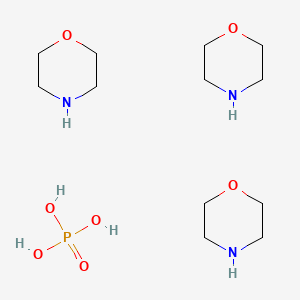
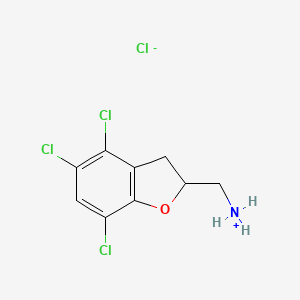
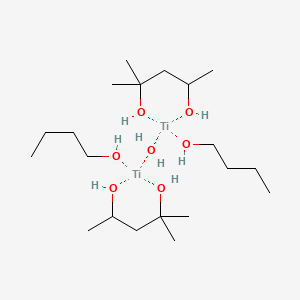
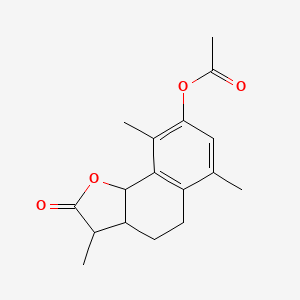
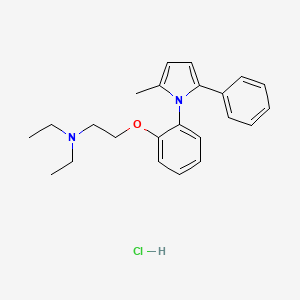
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
